molecular formula C17H16BrNO3S B11574790 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11574790
M. Wt: 394.3 g/mol
InChI Key: AXWBURWKMREVMU-UHFFFAOYSA-N
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Description

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a brominated thiophene ring, a hydroxyindolinone core, and a propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the bromination of thiophene to form 5-bromothiophene. This intermediate is then subjected to various reactions, including coupling reactions and cyclization, to form the final product. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group leads to the formation of an alcohol .

Mechanism of Action

The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s brominated thiophene ring and hydroxyindolinone core allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C17H16BrNO3S

Molecular Weight

394.3 g/mol

IUPAC Name

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one

InChI

InChI=1S/C17H16BrNO3S/c1-2-9-19-12-6-4-3-5-11(12)17(22,16(19)21)10-13(20)14-7-8-15(18)23-14/h3-8,22H,2,9-10H2,1H3

InChI Key

AXWBURWKMREVMU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Br)O

Origin of Product

United States

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